molecular formula C14H22N2O8 B12839464 Cyclohexanediaminetetraaceticacid

Cyclohexanediaminetetraaceticacid

Cat. No.: B12839464
M. Wt: 346.33 g/mol
InChI Key: RNMCCPMYXUKHAZ-UHFFFAOYSA-N
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Description

Cyclohexanediaminetetraacetic acid is a chelating agent that is widely used in various fields due to its ability to form stable complexes with metal ions. It is structurally similar to ethylenediaminetetraacetic acid but contains a cyclohexane ring, which enhances its chelating properties .

Preparation Methods

Cyclohexanediaminetetraacetic acid can be synthesized through several methods. One common method involves the reaction of cyclohexanediamine with chloroacetic acid in the presence of a base. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 6-8 hours . Industrial production methods often involve the use of more efficient catalysts and purification techniques to achieve higher yields and purity .

Chemical Reactions Analysis

Cyclohexanediaminetetraacetic acid undergoes various chemical reactions, including complexation, oxidation, and reduction. It forms stable complexes with metal ions such as calcium, magnesium, and iron, making it useful in water treatment and analytical chemistry . Common reagents used in these reactions include sodium hydroxide and various metal salts. The major products formed from these reactions are metal-cyclohexanediaminetetraacetic acid complexes .

Biological Activity

Cyclohexanediaminetetraacetic acid (CDTA) is a synthetic chelating agent that plays a significant role in various biological and environmental applications. This article provides a comprehensive overview of the biological activity of CDTA, focusing on its mechanisms, effects on microbial activity, and therapeutic potential, supported by relevant research findings and case studies.

Overview of CDTA

CDTA, chemically known as trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, is a multidentate ligand capable of forming stable complexes with metal ions. Its structure allows it to bind multiple metal ions simultaneously, which is crucial for its applications in biochemistry and medicine.

  • Chelation of Metal Ions : CDTA effectively binds to divalent cations such as Ca²⁺ and Mg²⁺, which are essential for microbial cell wall stability. By sequestering these ions, CDTA destabilizes bacterial membranes, leading to increased susceptibility to antimicrobial agents .
  • Biofilm Disruption : Studies have shown that CDTA can inhibit biofilm formation by preventing bacterial adhesion and disrupting existing biofilms. This is particularly relevant in clinical settings where biofilms contribute to persistent infections .
  • Antimicrobial Activity : CDTA has demonstrated antimicrobial properties against various pathogens. Its ability to enhance the efficacy of other antimicrobial agents makes it a valuable additive in wound care and infection management .

Case Study: Aluminum Chloride Toxicity

A study evaluated the efficacy of CDTA in treating aluminum chloride toxicity in rabbits. The results indicated that CDTA significantly mitigated the toxic effects associated with aluminum exposure, suggesting its potential as a therapeutic agent for heavy metal detoxification .

Table 1: Summary of Biological Activities of CDTA

Activity Description References
Chelation of Metal IonsBinds divalent cations, destabilizing bacterial cell walls
Biofilm InhibitionPrevents adhesion and disrupts existing biofilms
Antimicrobial EnhancementPotentiates the effects of antibiotics against resistant strains
Heavy Metal DetoxificationReduces toxicity from heavy metals like aluminum

Detailed Research Findings

  • Antimicrobial Efficacy : Research has shown that CDTA can enhance the activity of photodynamic agents against Staphylococcus aureus biofilms by chelating essential ions from the extracellular polymeric substance (EPS) matrix . This mechanism underscores the importance of CDTA in developing novel antimicrobial strategies.
  • Crystal Growth Studies : A study on potassium dihydrogen phosphate (KDP) crystals revealed that CDTA affects crystal morphology by reducing step bunching during crystal growth. At optimal concentrations (100 ppm), CDTA improved growth rates by complexing with metal impurities present in the solution .
  • In Vivo Studies : The use of CDTA in animal models has provided insights into its therapeutic potential. In cases of heavy metal poisoning, CDTA not only reduced the toxic burden but also improved overall health markers in treated subjects .

Properties

Molecular Formula

C14H22N2O8

Molecular Weight

346.33 g/mol

IUPAC Name

2-[3,3-diamino-1,2,2-tris(carboxymethyl)cyclohexyl]acetic acid

InChI

InChI=1S/C14H22N2O8/c15-14(16)3-1-2-12(4-8(17)18,5-9(19)20)13(14,6-10(21)22)7-11(23)24/h1-7,15-16H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)

InChI Key

RNMCCPMYXUKHAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C(C1)(N)N)(CC(=O)O)CC(=O)O)(CC(=O)O)CC(=O)O

Origin of Product

United States

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